3-Chloro-5-fluoro-DL-phenylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-chloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPYWHBZIUYVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 3-Chloro-5-fluoro-DL-phenylglycine
The preparation of halogenated phenylglycines can be approached through two primary strategies: the construction of the amino acid from non-amino acid starting materials or the direct functionalization of a pre-existing phenylglycine core.
De novo syntheses build the core structure of the amino acid, including the stereocenter at the α-carbon, from acyclic precursors. Classic methods like the Strecker and Bucherer-Bergs reactions are foundational to this approach.
The Strecker synthesis is a versatile method for producing α-amino acids. It involves a one-pot reaction of an aldehyde (in this case, 3-chloro-5-fluorobenzaldehyde) with ammonia (B1221849) and cyanide, which forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired amino acid. frontiersin.org A variation of this involves a chemoenzymatic process where the chemically synthesized racemic aminonitrile is selectively hydrolyzed by an enzyme to produce an enantiomerically enriched amino acid. frontiersin.org
Another established method is the Bucherer-Bergs reaction , which synthesizes hydantoins from ketones or aldehydes, cyanide, and ammonium (B1175870) carbonate. frontiersin.org These hydantoin (B18101) intermediates can then be hydrolyzed to afford the corresponding amino acid.
A more direct de novo approach involves the halogenation of a phenylacetic acid derivative followed by amination. For instance, phenylacetic acid can be halogenated at the α-position and then converted to DL-phenylglycine through ammoniation. google.com This general strategy can be adapted for substituted phenylacetic acids to produce halogenated phenylglycines.
Furthermore, specific precursors can be designed for the synthesis of highly substituted phenylglycines. For example, the synthesis of a related compound, a β-hydroxyphenylalanine derivative, was achieved starting from 3-chloro-4-fluoro-5-nitrobenzaldehyde. nih.gov This aldehyde underwent a diastereoselective aldol (B89426) addition, followed by a series of transformations including reduction of the nitro group to an amine, to build the amino acid structure. nih.gov
An alternative to de novo synthesis is the direct functionalization of a phenylglycine scaffold. This approach leverages the selective activation of C-H bonds on the aromatic ring to introduce substituents.
Transition metal catalysis, particularly with palladium, has become a powerful tool for the direct functionalization of C-H bonds. acs.org This methodology allows for the introduction of various functional groups at specific positions on the phenyl ring of phenylglycine derivatives. mdpi.comnih.govresearchgate.net
The process typically involves the formation of an orthopalladated intermediate, where the palladium catalyst coordinates to the amino group and activates a C-H bond at the ortho position of the phenyl ring. mdpi.comnih.gov This intermediate, a dinuclear palladium complex, can then react with various reagents to introduce new functional groups. mdpi.comresearchgate.net
For halogenation, these palladacycle precursors react with halogenating agents like (dichloroiodo)benzene (PhICl₂), bromine (Br₂), or iodine (I₂) to yield the corresponding ortho-halogenated phenylglycines. mdpi.comnih.gov The reaction is generally applicable and tolerates a variety of substituents on the aryl ring, the α-carbon, and the nitrogen atom. mdpi.comnih.govresearchgate.net This method provides a direct route to ortho-halogenated phenylglycines from readily available phenylglycine esters. mdpi.com However, when starting with an enantiomerically pure phenylglycine, some loss of enantiomeric excess can occur during the reaction. mdpi.comnih.gov
The scope of this palladium-mediated C-H functionalization extends beyond halogenation to include arylation, acetoxylation, and olefination, significantly broadening the range of accessible phenylglycine derivatives. acs.orgsci-hub.se
| Starting Material | Halogenating Reagent | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethyl-phenylglycine methyl ester palladacycle | PhICl₂ | Methyl 2-(2-chloro-phenyl)-2-(dimethylamino)acetate | 85 |
| N,N-Dimethyl-phenylglycine methyl ester palladacycle | Br₂ | Methyl 2-(2-bromo-phenyl)-2-(dimethylamino)acetate | 75 |
| N,N-Dimethyl-phenylglycine methyl ester palladacycle | I₂ | Methyl 2-(2-iodo-phenyl)-2-(dimethylamino)acetate | 70 |
Hypervalent iodine reagents are versatile, environmentally benign compounds widely used in organic synthesis as oxidants and electrophilic agents. acs.orgnih.govfrontiersin.org Their utility has been demonstrated in the synthesis of halogenated phenylglycine derivatives. nih.gov
These reagents can be used in several ways. In palladium-catalyzed reactions, hypervalent iodine compounds like iodosylbenzene diacetate (PhI(OAc)₂) can facilitate C-H acetoxylation. acs.org For direct halogenation, reagents such as (dichloroiodo)arenes, which can be prepared by the direct chlorination of iodoarenes, serve as effective chlorine sources. nih.gov Molecular iodine (I₂) in the presence of a palladium catalyst is used for C-H iodination. acs.org
The application of hypervalent iodine reagents is a key feature in various oxidative transformations, including intramolecular amidation reactions that form heterocyclic structures. acs.org This reactivity highlights their potential for creating complex molecules from simpler, functionalized phenylglycine precursors.
Functionalization of Phenylglycine Precursors
Stereoselective Synthesis and Enantiomeric Control
The biological activity of amino acids is often dependent on their stereochemistry. Therefore, controlling the enantiomeric purity of compounds like this compound is crucial for their potential applications.
Several strategies exist for obtaining enantiomerically pure or enriched phenylglycines.
Chemoenzymatic Methods: These methods combine chemical synthesis with enzymatic resolution. A common approach involves the chemical synthesis of a racemic intermediate, such as a nitrile or amide, followed by stereoselective hydrolysis using an enzyme. For instance, a racemic phenylglycinonitrile can be subjected to a nitrilase enzyme, which selectively hydrolyzes one enantiomer to the corresponding amino acid, allowing for the separation of the enantiomers. frontiersin.org Dynamic kinetic resolution (DKR) is a powerful extension of this, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. frontiersin.org Biocatalytic production of D-phenylglycine from 2-phenyl-2-amino-acetonitrile has been achieved with high enantiomeric excess (>95%) using whole cells of Pseudomonas aeruginosa. scielo.br
Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, (R)-phenylglycine amide can be used as a chiral auxiliary. researchgate.net It can be reacted with a ketone to form a ketimine, which is then subjected to a diastereoselective reduction. The stereoselectivity of this hydrogenation step can be optimized by choosing the appropriate metal catalyst and solvent. researchgate.net After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: Chiral phase-transfer catalysis is another method for the asymmetric synthesis of amino acids. pnas.org This technique involves the use of a chiral catalyst to control the stereochemistry during alkylation or other bond-forming reactions.
Diastereomeric Salt Crystallization: A classical and industrially important method for resolving racemic mixtures is the formation of diastereomeric salts. frontiersin.org The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amino acid can be recovered by removing the resolving agent.
| Method | Key Principle | Reported Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Chemoenzymatic DKR | Nitrilase-catalyzed hydrolysis of (R)-phenylglycinonitrile with in situ racemization of the (S)-enantiomer. | ≥ 95% ee for (R)-phenylglycine | frontiersin.orgfrontiersin.org |
| Biocatalysis | Whole-cell transformation of 2-phenyl-2-amino-acetonitrile using Pseudomonas aeruginosa. | > 95% ee for D-phenylglycine | scielo.br |
| Chiral Auxiliary | Diastereoselective reduction of a ketimine derived from 1-indanone (B140024) and (R)-phenylglycine amide. | 96% ee for the resulting (S)-1-aminoindane after auxiliary removal. | researchgate.net |
| Diastereoselective Strecker Reaction | Use of (R)-phenylglycine amide as a chiral auxiliary with in situ crystallization-induced asymmetric transformation. | dr > 99/1 | researchgate.net |
Chiral Auxiliary and Asymmetric Catalysis in Halogenated Phenylglycine Synthesis
The generation of enantiomerically pure halogenated phenylglycines is a significant challenge in synthetic chemistry. The stereocenter at the α-carbon is prone to racemization, necessitating sophisticated strategies to control stereochemistry. mdpi.comresearchgate.net Key approaches include the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Several chiral auxiliaries have been effectively employed in the synthesis of α-amino acids. For instance, Oppolzer's sultams have been used for the stereoselective alkylation of glycine (B1666218) and β-alanine Schiff bases. researchgate.net Another common auxiliary is (R)-phenylglycinol, which is utilized in Strecker-type amino acid syntheses to control the stereochemistry of cyanide addition. nih.gov In the synthesis of complex molecules, such as ATP analogues and modified β-hydroxyphenylalanine subunits, d-phenylglycine and Evans-type oxazolidinone auxiliaries have proven effective in directing diastereoselective reactions. nih.govnih.gov
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Peptide-based catalysts, for example, have been shown to be effective in a variety of asymmetric transformations, including halogenations. nih.gov Palladium-mediated C-H functionalization represents a powerful tool for the direct ortho-halogenation of phenylglycine derivatives. mdpi.comresearchgate.net While these methods can be highly effective, a notable challenge is the potential for partial loss of enantiomeric excess during the functionalization step, which can occur through the formation of intermediates that facilitate racemization. mdpi.comresearchgate.net
Below is a table summarizing various chiral auxiliaries and catalytic systems used in the asymmetric synthesis of phenylglycine derivatives.
| Method/Auxiliary | Type of Reaction | Key Features |
| Oppolzer's Sultam | Stereoselective alkylation | Forms sultam-derived Schiff bases, leading to diastereomerically pure products after alkylation. researchgate.net |
| (R)-Phenylglycinol | Strecker synthesis | Acts as a chiral auxiliary to direct the facial selectivity of cyanide addition to an imine. nih.gov |
| Evans Oxazolidinone | Diastereoselective aldol addition | Used to create chiral β-hydroxy-α-amino acids, key components of complex natural products. nih.gov |
| Peptide-Based Catalysts | Asymmetric halogenation | Employs small synthetic peptides to catalyze reactions with high enantioselectivity. nih.gov |
| Palladium Catalysis | C-H Halogenation/Alkoxylation | Enables direct functionalization of the aryl ring, though potential for racemization exists. mdpi.comresearchgate.net |
Derivatization and Modification of the this compound Scaffold
The 3-chloro-5-fluorophenylglycine framework serves as a versatile template for further chemical modification. Derivatization at the amino and carboxyl termini, as well as functionalization of the aromatic ring, allows for the systematic exploration of chemical space and the generation of analogues with tailored properties.
The amino and carboxyl groups of 3-chloro-5-fluorophenylglycine are primary sites for chemical modification. These transformations are crucial for peptide synthesis, the development of peptidomimetics, and the creation of prodrugs.
The amino group can undergo a variety of reactions, most commonly acylation to form amides. This is a fundamental step in peptide bond formation but is also used to introduce other functionalities. portlandpress.com For instance, acylation with reagents like benzoyl chloride or 3,5-dinitrobenzoyl chloride can be used for analytical derivatization or to alter the molecule's biological properties. greyhoundchrom.com
The carboxyl group is typically modified through esterification or amidation. Esterification, for example, to a methyl or tert-butyl ester, is often employed as a protective strategy during multi-step syntheses to prevent the acidic proton from interfering with subsequent reactions. mdpi.comcsic.es Amidation of the C-terminus is another common modification, particularly in the synthesis of peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts. nih.gov
The table below lists common reagents for the derivatization of amino and carboxyl groups.
| Functional Group | Reaction Type | Derivatizing Reagent Example | Product |
| Amino Group | Acylation | Benzoyl chloride | N-Benzoyl derivative |
| Amino Group | Acylation | Fmoc-Cl | N-Fmoc protected amino acid |
| Carboxyl Group | Esterification | Methanol / Acid catalyst | Methyl ester |
| Carboxyl Group | Amidation | Ammonia / Coupling agent | Primary amide |
Functionalization of the aryl ring of 3-chloro-5-fluorophenylglycine opens avenues to a wide range of structural analogues. The existing chloro and fluoro substituents influence the regioselectivity of further electrophilic aromatic substitutions. However, modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct and selective introduction of new functional groups at positions that are not readily accessible through classical methods. unipv.it
A prominent example is the palladium-catalyzed ortho-alkoxylation of phenylglycine derivatives. mdpi.comresearchgate.net This reaction proceeds via an ortho-palladated intermediate, which then reacts with an alcohol in the presence of an oxidant like PhI(OAc)₂ to yield the corresponding ortho-alkoxylated product. This methodology tolerates a variety of functional groups on both the phenylglycine scaffold and the alcohol coupling partner. mdpi.com
Beyond alkoxylation, C-H activation strategies can be employed for other transformations. For example, ruthenium-catalyzed reactions of phenylglycine derivatives with alkynes can lead to the synthesis of complex heterocyclic structures like isoquinolines. csic.es These advanced synthetic techniques significantly expand the diversity of accessible derivatives from the 3-chloro-5-fluorophenylglycine core.
The following table outlines examples of aryl ring functionalization.
| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |
| Ortho-Alkoxylation | Pd(OAc)₂ / PhI(OAc)₂ / R-OH | -OR (Alkoxy) | mdpi.comresearchgate.net |
| Ortho-Halogenation | Pd(OAc)₂ / Halogenating agent | -Cl, -Br, -I | mdpi.comresearchgate.net |
| Annulation with Alkynes | [Ru(cymene)Cl₂]₂ / Alkyne | Isoquinoline ring system | csic.es |
The incorporation of non-canonical amino acids like 3-chloro-5-fluorophenylglycine into peptides and glycopeptides is a powerful strategy for creating novel bioactive molecules. mdpi.com Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose, allowing for the stepwise assembly of a peptide chain on a solid support. peptide.comembrapa.br
The use of arylglycines, including phenylglycine and its derivatives, in Fmoc-based SPPS presents a significant challenge: the increased propensity for racemization at the α-carbon during the base-catalyzed coupling step. researchgate.net This epimerization can lead to the formation of diastereomeric peptide impurities that are difficult to separate. To overcome this, optimized protocols have been developed. These often involve the use of specific coupling reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), in combination with sterically hindered, non-nucleophilic bases like TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine). researchgate.net
The successful incorporation of halogenated phenylglycine residues has been demonstrated in the total synthesis of complex glycopeptide antibiotics like vancomycin (B549263) analogues. nih.govmonash.edu In these syntheses, complex amino acid building blocks are coupled, often in solution phase, but the principles of managing sensitive stereocenters are transferable to SPPS. The inclusion of such unnatural amino acids can confer unique structural properties and enhanced biological activities, such as improved resistance to enzymatic degradation or altered binding affinities for biological targets. nih.gov
The table below summarizes coupling reagents often used in SPPS, with considerations for incorporating racemization-prone residues.
| Coupling Reagent | Activating Agent | Key Features |
| HBTU/HATU | HOBt/HOAt | Commonly used, but can promote racemization with sensitive residues. |
| DEPBT | N/A | Reported to reduce racemization of phenylglycine residues. researchgate.net |
| COMU | N/A | Effective coupling reagent that can minimize epimerization when used with appropriate bases. researchgate.net |
| DMTMM | N/A | Used for coupling in aqueous/organic media, effective for sensitive substrates. nih.gov |
Stereochemical Resolution and Enantiomeric Studies
Methods for the Resolution of Racemic 3-Chloro-5-fluoro-DL-phenylglycine
The resolution of racemic this compound can be achieved through several established techniques, each leveraging different principles of chiral recognition.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate, leading to different retention times and, thus, separation. csfarmacie.czmdpi.com
The selection of the appropriate CSP is crucial for achieving successful enantioseparation. For amino acid derivatives like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. core.ac.uk For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a versatile CSP suitable for a range of chiral compounds, including β-adrenergic blocking agents. csfarmacie.cz The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve the best resolution. csfarmacie.cz Generally, nonpolar mobile phases provide greater resolution compared to more polar solvent systems. csfarmacie.cz
The effectiveness of a chiral HPLC separation is quantified by the separation factor (α) and the resolution factor (Rs). A higher α value indicates a greater difference in the retention times of the two enantiomers, while a higher Rs value signifies a better, more baseline-separated, resolution.
Table 1: Illustrative Chiral HPLC Separation Parameters for Phenylglycine Analogs
| Parameter | Value/Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
Note: This table presents typical parameters and values for the chiral separation of phenylglycine derivatives. Actual values for this compound may vary.
A classical and effective method for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org
For the resolution of DL-phenylglycine and its derivatives, chiral sulfonic acids like (1S)-(+)-10-camphorsulfonic acid (CSA) have been successfully employed. rsc.orggoogle.com The reaction of racemic this compound with an enantiomerically pure resolving agent would yield two diastereomeric salts with differing solubilities. The less soluble diastereomer crystallizes out of the solution first and can be isolated by filtration. Subsequently, the pure enantiomer of the phenylglycine derivative can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.
The efficiency of this resolution process is highly dependent on the choice of solvent and the crystallization conditions. A study on the resolution of DL-phenylglycine with (+)-camphor-10-sulfonic acid revealed that the less soluble D-PG·(+)-CS salt had a higher melting point and a larger enthalpy of fusion compared to the more soluble L-PG·(+)-CS salt, indicating greater crystal lattice stability. rsc.org
Enzymatic resolution offers a highly selective and environmentally benign approach to separating enantiomers. This method utilizes the stereospecificity of enzymes to selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. bath.ac.uk
For amino acids, enzymes such as aminoacylases or proteases can be employed. For instance, in a process known as kinetic resolution, an enzyme could selectively hydrolyze an N-acetylated derivative of one enantiomer of this compound, allowing for the separation of the resulting free amino acid from the unreacted N-acetylated enantiomer. bath.ac.uk
A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rug.nl This allows for a theoretical yield of 100% for the desired enantiomer. rug.nl This process requires a racemization catalyst that can interconvert the enantiomers under conditions compatible with the enzymatic reaction. rug.nl
Investigation of Racemization and Epimerization Pathways
Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, is a critical consideration for the stereochemical stability of chiral compounds. csfarmacie.czmdpi.com For α-amino acids like this compound, racemization can occur through the deprotonation and reprotonation of the α-carbon.
The presence of electron-withdrawing substituents on the phenyl ring, such as the chlorine and fluorine atoms in this compound, can potentially influence the rate of racemization. These substituents can increase the acidity of the α-hydrogen, making it more susceptible to removal under certain conditions, such as basic pH or elevated temperatures.
Epimerization, the change in configuration at one of multiple stereocenters in a molecule, is not directly applicable to this compound as it possesses only one stereocenter.
Stereochemical Stability of this compound Enantiomers
The stereochemical stability of the enantiomers of this compound is crucial for their handling, storage, and application. The tendency to racemize is influenced by factors such as pH, temperature, and the presence of catalysts.
Studies on related phenylglycine derivatives have shown that the stereochemical integrity can be maintained under controlled conditions. However, the presence of the halogen substituents may affect this stability. It is important to handle enantiomerically enriched samples under conditions that minimize the risk of racemization, such as neutral pH and low temperatures.
Biological Activities and Mechanistic Insights in Vitro Studies
Evaluation of In Vitro Biological Activities of Halogenated Phenylglycine Derivatives
The introduction of halogen atoms onto the phenylglycine scaffold significantly modulates its biological profile. Studies have explored a variety of derivatives to determine their effects on cellular health, microbial growth, and specific protein targets.
Research has identified that certain amino acids derived from phenylglycine that possess halogen substituents have genotoxic capabilities. nih.gov The mechanism of action for these (haloaryl)glycines was investigated in the yeast Saccharomyces cerevisiae. nih.gov These studies indicate that the genotoxicity of these compounds is linked to their ability to cause DNA damage. nih.gov While some nitroaromatic derivatives have been shown to be non-genotoxic in specific assays like the in vitro comet assay, the class of halogenated phenylglycines has demonstrated clear DNA-damaging potential. nih.gov
Halogenated phenylglycine derivatives have been investigated for their antimicrobial properties, showing activity against various pathogens. arabjchem.orgrsc.org The modification of phenylglycine residues by chlorination is a feature of several natural product antibiotics, including chlorocardicin, enduracidin, and complestatin. rsc.org For instance, chlorocardicin, which contains a 3-chloro-4-hydroxy phenylglycine moiety, exhibits antimicrobial activity against Gram-negative bacteria like Klebsiella pneumoniae. rsc.org
A mutasynthesis approach, where halogenated phenylglycine analogues are supplied to a culture of Streptomyces pristinaespiralis, has been used to generate novel antibiotic derivatives. nih.govrsc.org Feeding the bacterial culture with 4-fluoro-L-phenylglycine and 4-chloro-DL-phenylglycine resulted in the production of 6-fluoropristinamycin I and 6-chloropristinamycin I, respectively. nih.gov These new compounds showed high activity against Gram-positive bacteria. nih.gov
Studies on synthetic 2-phenylglycine derivatives have also revealed antifungal activity. The table below shows the in vitro antifungal activity of selected derivatives against various plant pathogenic fungi. arabjchem.org
| Compound | Target Fungi | EC₅₀ (µg/mL) |
| I₃ | N. oryzae | 25.1 |
| III₁₁ | N. oryzae | 17.3 |
| III₅ | S. sclerotiorum | 21.3 |
| III₁₅ | S. sclerotiorum | 25.2 |
Derivatives of 3-Chloro-5-fluoro-DL-phenylglycine have been identified as ligands for the Trace Amine-Associated Receptor 1 (TAAR1). google.com Specifically, (RS)-4-(3-Chloro-5-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine, which is synthesized from this compound, is cited as a TAAR1 ligand. google.com TAAR1 is a G-protein coupled receptor involved in neuromodulation, and ligands for this receptor are of interest for potential therapeutic applications in neuropsychiatric disorders. nih.gov The binding site of aminergic GPCRs like TAAR1 is typically located within the transmembrane region of the receptor. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Phenylglycines In Vitro
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as the pattern of halogen substitution or its stereochemistry, influences its biological activity.
The position and type of halogen substituent on the phenyl ring of phenylglycine derivatives have a profound impact on their biological activity.
Enzyme Inhibition : In studies of N-(phenylsulfonyl)-glycine derivatives as inhibitors of aldose reductase, N-phenyl substitution was found to enhance affinity for the enzyme. nih.gov For phosphonic acid analogues of phenylglycine that inhibit L-phenylalanine ammonia (B1221849) lyase, the substitution pattern on the phenyl ring is critical for activity. researchgate.net
Antimicrobial Activity : In the development of novel pristinamycin (B1678112) antibiotics, the incorporation of 4-fluoro-L-phenylglycine and 4-chloro-DL-phenylglycine was successful, indicating the bacterial enzymes could process these halogenated analogues. nih.govrsc.org For other 2-phenylglycine derivatives, SAR analysis showed that retaining a 1,3,4-oxadiazole-thioether moiety while substituting other parts of the molecule led to better antifungal activity. arabjchem.org
Electronic and Steric Effects : The presence of an electron-withdrawing group, such as a halogen, on the phenyl ring can reduce its electron density, which may make further chemical modifications like additional halogenation less favorable. mdpi.com Conversely, the introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, can improve membrane permeability and alter electronic effects, potentially enhancing biological activity. taylorandfrancis.com
Phenylglycine contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The stereochemistry of this center is often critical for biological activity.
Enzyme Inhibition : In studies of N-(phenylsulfonyl)-2-phenylglycine derivatives as aldose reductase inhibitors, the S isomers were found to be substantially more active than the corresponding R isomers. nih.gov
Receptor Binding and Activity : The stereochemistry of phenylglycine was shown to play a more dominant role than other structural features in the activity of rapadocin (B10828742), an inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). rsc.orgrsc.org The most active isomer of rapadocin contains L-phenylglycine, which has the S configuration. rsc.org
Racemization : Phenylglycine is known to be susceptible to racemization (conversion of a pure enantiomer into a mixture of both), a process that can be influenced by substituents on the phenyl ring. rsc.orgresearchgate.net Electron-donating groups, such as a 4-hydroxy group, are thought to decelerate the rate of racemization, whereas electron-withdrawing groups may increase it. rsc.org This chemical instability makes the preservation of enantiomeric purity a critical factor in the handling and application of these compounds. The spontaneous, oscillatory chiral conversion of phenylglycine has been demonstrated in solution, highlighting the dynamic nature of its stereocenter. oup.com
Mechanistic Investigations of Biological Action
Current research provides limited direct elucidation of the specific molecular pathways within the yeast Saccharomyces cerevisiae that are affected by the introduction of halogenated phenylglycines. However, related studies demonstrate the capacity of S. cerevisiae to serve as a host for producing halogenated derivatives of other aromatic amino acids, such as tryptophan. nih.govdtu.dk
In this context, S. cerevisiae has been successfully engineered for the de novo production of tryptophan and tryptamine (B22526) derivatives containing chlorine or bromine. nih.govdtu.dk This was achieved through the functional expression of bacterial tryptophan halogenases along with a flavin reductase partner. nih.gov Such work highlights the potential for this industrial yeast to accommodate halogenation biochemistry, paving the way for the future production of new-to-nature halogenated compounds. nih.govdtu.dk While these studies focus on tryptophan and not phenylglycine, they establish that the fundamental cellular machinery of S. cerevisiae can be adapted to handle halogenated precursors and enzymes, suggesting a basis for future investigations into the specific effects of compounds like this compound on yeast metabolic and signaling pathways.
Halogenated phenylglycines, including analogues of this compound, are of significant interest as building blocks in the biosynthesis of complex natural products, particularly glycopeptide antibiotics (GPAs). nih.govrsc.org These antibiotics, such as vancomycin (B549263) and teicoplanin, are critical last-resort treatments for infections caused by Gram-positive bacteria. nih.govresearchgate.net Their intricate structures are assembled by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPS). nih.govresearchgate.net
The NRPS machinery synthesizes the heptapeptide (B1575542) core of GPAs by sequentially adding specific amino acids, many of which are non-proteinogenic, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). nih.govresearchgate.net The modular nature of NRPSs allows for a degree of flexibility in substrate recognition, which can be exploited through a technique called mutasynthesis. nih.govrsc.org
Mutasynthesis involves genetically disabling the biosynthetic pathway for a natural building block (like Hpg or Dpg) in the producing organism. nih.gov The resulting mutant strain is then fed with a synthetic analogue, or "mutasynthon," such as a halogenated phenylglycine. If the NRPS machinery accepts the analogue, it can be incorporated into the final peptide, leading to the creation of novel antibiotic derivatives. nih.govrsc.org
Research in this area has explored the use of various halogenated phenylglycines to generate new GPAs and other peptide antibiotics. For instance, studies have attempted to incorporate fluorinated phenylglycine (F-Phg) residues into the balhimycin (B1255283) scaffold, a vancomycin-type GPA. nih.gov These experiments have provided key insights into the tolerance of the biosynthetic assembly line. nih.govrsc.org Findings indicate that incorporation can be limited by the substrate specificity of the NRPS adenylation (A)-domain, which is responsible for selecting and activating the amino acid. nih.govresearchgate.net Furthermore, even if incorporation is successful, subsequent enzymatic modifications, like the essential cross-linking reactions performed by cytochrome P450 (Oxy) enzymes, may be hindered if the analogue lacks critical functional groups, such as the phenol (B47542) moiety of Hpg. nih.gov
Another study successfully used 4-fluoro-L-Phg and 4-chloro-DL-Phg in mutasynthesis experiments with Streptomyces pristinaespiralis to produce halogenated derivatives of the streptogramin antibiotic pristinamycin I, which also contains a phenylglycine residue. rsc.org
The table below summarizes findings from mutasynthesis studies using halogenated phenylglycine analogues.
| Feeding Precursor (Mutasynthon) | Target Antibiotic Class | Producing Organism | Key Findings |
| Fluorinated Phenylglycines (F-Phg) | Glycopeptide (Balhimycin) | Amycolatopsis balhimycina | Incorporation was limited by poor acceptance by the NRPS machinery. The absence of a 4-OH group on the phenylglycine ring prevented the crucial subsequent cyclization steps. nih.gov |
| 4-Fluoro-L-phenylglycine | Streptogramin (Pristinamycin I) | Streptomyces pristinaespiralis | Successful generation of 6-fluoropristinamycin I was achieved, demonstrating acceptance by the NRPS. rsc.org |
| 4-Chloro-DL-phenylglycine | Streptogramin (Pristinamycin I) | Streptomyces pristinaespiralis | Led to the production of 6-chloropristinamycin I, indicating the biosynthetic machinery can incorporate chlorinated analogues. rsc.org |
| 2-Fluoro-DL-4-hydroxyphenylglycine (2-F-Hpg) | Glycopeptide (Balhimycin) | Amycolatopsis balhimycina | Synthesized to explore incorporation at positions 4 and 5 of the balhimycin peptide, maintaining the crucial 4-OH group for cyclization. nih.gov |
These investigations demonstrate the potential of using halogenated phenylglycines as synthetic building blocks to create novel antibiotics. nih.govrsc.orgresearchgate.net The success of this approach depends on the specificity of the NRPS enzymes and the ability of the incorporated analogue to support all subsequent steps in the biosynthetic pathway. nih.govacs.org
Applications As Synthetic Intermediates and Precursors
Role in the Total Synthesis of Bioactive Natural Products
The modification of natural products to enhance their efficacy is a cornerstone of drug discovery. One powerful technique is mutasynthesis, where the natural biosynthetic pathway of a microorganism is manipulated. nih.govresearchgate.net In this process, a gene responsible for producing a specific precursor is deleted, and synthetic analogues are supplied to the culture medium. The organism's cellular machinery may then incorporate these "mutasynthons" into the final product, creating novel derivatives. nih.govresearchgate.net
This approach has been successfully demonstrated with the antibiotic pristinamycin (B1678112). nih.govresearchgate.net By inactivating the gene for L-phenylglycine biosynthesis in Streptomyces pristinaespiralis, researchers were able to feed the organism various halogenated phenylglycine analogues, such as 4-fluoro-L-phenylglycine and 4-chloro-DL-phenylglycine. nih.govnih.gov This resulted in the production of new, halogenated pristinamycin I derivatives with retained antimicrobial activity. nih.govresearchgate.net This proof-of-concept highlights the significant potential for 3-Chloro-5-fluoro-DL-phenylglycine to be used in a similar fashion to generate novel analogues of complex peptide-based natural products. smolecule.com
Table 2: Examples of Halogenated Phenylglycines in Mutasynthesis
| Natural Product | Precursor Analogue Fed | Resulting Novel Derivative | Reference |
|---|---|---|---|
| Pristinamycin I | 4-fluoro-L-phenylglycine | 6-fluoropristinamycin I | nih.govresearchgate.net |
| Pristinamycin I | 4-chloro-DL-phenylglycine | 6-chloropristinamycin I | nih.govresearchgate.net |
Development of Libraries of Novel Chemical Entities
This compound is an exemplary building block for diversity-oriented synthesis (DOS), a strategy that aims to efficiently generate collections, or libraries, of structurally diverse small molecules. rsc.org These libraries are then screened for biological activity, accelerating the discovery of new therapeutic leads. The incorporation of non-proteinogenic amino acids like this compound is a powerful tool for creating this diversity. nih.govfrontiersin.orgnih.gov
By using this unique amino acid in various synthetic reactions, chemists can create families of related compounds where the constant feature is the 3-chloro-5-fluorophenyl moiety. This fixed element can then be paired with a wide array of other chemical fragments, leading to a large library of novel chemical entities. The presence of both chlorine and fluorine allows for subtle tuning of the molecule's electronic and steric properties, which can be critical for achieving high potency and selectivity for a biological target. This approach has been instrumental in the discovery of new molecules for a range of diseases.
Computational and Theoretical Studies of 3 Chloro 5 Fluoro Dl Phenylglycine
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-Chloro-5-fluoro-DL-phenylglycine at an atomic level. uomustansiriyah.edu.iq These methods allow for the prediction of molecular behavior, electronic characteristics, and potential interactions with biological systems, guiding further experimental research.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes for Halogenated Phenylglycines
Direct C-H Functionalization: Developing catalytic systems for the direct and selective halogenation of the phenylglycine scaffold is a promising avenue. mdpi.comacs.org This approach could significantly shorten synthetic sequences and improve atom economy. Palladium-catalyzed C-H activation has shown promise for the ortho-halogenation of phenylglycine derivatives, and further exploration of this methodology with different catalysts and directing groups could lead to more efficient syntheses of compounds like 3-Chloro-5-fluoro-DL-phenylglycine. mdpi.comacs.org
Asymmetric Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce specific stereoisomers of this compound is of high importance. This could involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions.
Greener Synthetic Methods: Investigating more environmentally benign synthetic approaches, such as those utilizing less toxic reagents and solvents, or employing flow chemistry, would be a valuable contribution to the sustainable production of these compounds. scirp.org
Advanced Mechanistic Studies on Biological Activities
The biological activities of halogenated phenylglycines are not yet fully understood. While some derivatives have shown potential as components of antimicrobial and other therapeutic agents, detailed mechanistic studies are needed to elucidate their modes of action. researchgate.netnih.govrsc.orgsemanticscholar.org Future research in this area should include:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound and its analogs interact is a critical first step. nih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity will provide valuable insights for the design of more potent and selective compounds. nih.gov This involves synthesizing a library of derivatives with variations in the halogen substitution pattern, the stereochemistry, and the amino acid side chain.
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of halogenated phenylglycines to their biological targets and to understand the energetic contributions of the halogen atoms to the binding affinity. mdpi.com These computational approaches can guide the design of new derivatives with improved properties.
Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity
Building upon the knowledge gained from mechanistic and SAR studies, the rational design and synthesis of new derivatives of this compound with enhanced specificity and efficacy is a key future direction. nih.gov This could involve:
Introduction of Additional Functional Groups: Incorporating other functional groups onto the phenylglycine scaffold could lead to new interactions with biological targets and potentially novel biological activities. nih.gov
Peptide and Peptidomimetic Synthesis: Incorporating this compound into peptides or designing peptidomimetics could lead to compounds with improved metabolic stability and cell permeability. The unique properties of halogenated amino acids can influence peptide conformation and binding.
Mutasynthesis and Biosynthetic Engineering: For halogenated phenylglycines that are precursors to natural products, mutasynthesis offers a powerful approach to generate novel derivatives. researchgate.netrsc.orgsemanticscholar.orgsemanticscholar.org This involves feeding synthetic, halogenated analogs like this compound to a mutant strain of a producing organism that is blocked in the biosynthesis of the natural precursor. researchgate.netrsc.orgsemanticscholar.org
Development of New Applications in Chemical Synthesis and Drug Discovery
The unique electronic and steric properties of this compound make it a valuable building block for various applications beyond its direct biological activity. Future research could explore:
Asymmetric Catalysis: Enantiomerically pure halogenated phenylglycines can serve as chiral ligands or catalysts in asymmetric synthesis. The electronic nature of the halogen substituents can be tuned to modulate the catalytic activity and selectivity.
Materials Science: The incorporation of halogenated phenylglycines into polymers or other materials could impart unique properties, such as altered thermal stability, hydrophobicity, or self-assembly characteristics.
Drug Discovery Scaffolds: The halogenated phenylglycine motif can serve as a privileged scaffold in drug discovery. dntb.gov.ua The presence of halogens allows for the formation of halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. mdpi.com The synthesis of libraries of compounds based on the this compound core could lead to the discovery of new drug candidates for a variety of diseases. nih.gov For instance, the incorporation of halogenated phenylglycine derivatives has been explored in the development of novel antibiotics and anticancer agents. nih.govnih.gov
Q & A
Q. How can researchers ensure compliance with ethical guidelines when studying halogenated amino acid analogs?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) for toxicity and environmental impact assessments. Adhere to OECD guidelines for in vitro/in vivo studies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with ethical standards .
Q. What systematic review strategies identify knowledge gaps in the pharmacological applications of this compound?
- Methodological Answer : Conduct a PRISMA-guided literature review using databases like PubMed and SciFinder. Apply Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") and filter by publication date (last 10 years). Use citation tracking tools (e.g., Web of Science) to map research trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
